

Benchmarking 2-Acetylamino-4-methylthiazole-5-carboxylic acid derivatives against known standards

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Compound of Interest

Compound Name: 2-Acetylamino-4-methylthiazole-5-carboxylic acid

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Benchmarking 2-Acetylamino-4-methylthiazole-5-carboxylic Acid Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of **2-Acetylamino-4-methylthiazole-5-carboxylic acid** derivatives against known standards in key therapeutic areas. The following sections present quantitative data from in vitro studies, detailed experimental protocols for the cited assays, and visualizations of relevant biological pathways and workflows to support further research and development.

Anticancer Activity: Benchmarking Against Kinase Inhibitors

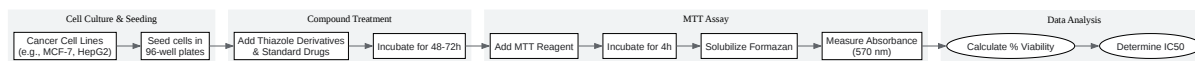
Derivatives of **2-Acetylamino-4-methylthiazole-5-carboxylic acid** have been investigated for their potential as anticancer agents. Their performance has been evaluated against established kinase inhibitors such as Staurosporine and Dasatinib.

Comparative Efficacy of Thiazole Derivatives Against Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various thiazole derivatives compared to standard anticancer drugs. Lower IC₅₀ values indicate greater potency.

Compound	Cell Line	IC ₅₀ (μM)	Standard Drug	Standard's IC ₅₀ (μM)
Thiazole Derivative 4c	MCF-7 (Breast Cancer)	2.57 ± 0.16	Staurosporine	6.77 ± 0.41
HepG2 (Liver Cancer)	7.26 ± 0.44	Staurosporine	8.4 ± 0.51	
Thiazole Derivative 6d	K563 (Leukemia)	Comparable to Dasatinib	Dasatinib	Not specified
MCF-7 (Breast Cancer)	20.2	Dasatinib	< 1	
HT-29 (Colon Cancer)	21.6	Dasatinib	< 1	
N-thiazolyl-indole-2-carboxamide 6i	MCF-7 (Breast Cancer)	6.10 ± 0.4	-	-
N-thiazolyl-indole-2-carboxamide 6v	MCF-7 (Breast Cancer)	6.49 ± 0.3	-	-

Data compiled from multiple studies.[\[1\]](#)



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Caption: Workflow for assessing anticancer activity using the MTT assay.

Anti-inflammatory Activity: Benchmarking Against COX Inhibitors

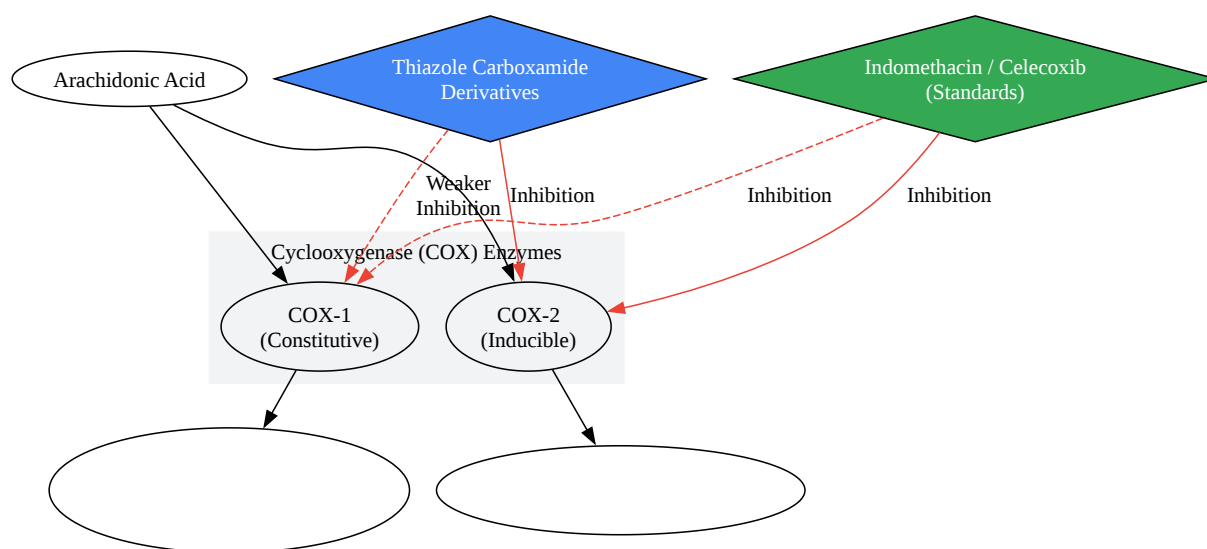
The anti-inflammatory potential of thiazole carboxamide derivatives has been explored through their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Their performance is compared to the well-known COX-2 inhibitor, Celecoxib.

Comparative Efficacy of Thiazole Carboxamide Derivatives as COX Inhibitors

The table below presents the IC₅₀ values of representative thiazole carboxamide derivatives against COX-1 and COX-2 enzymes, alongside the standard drug Celecoxib. A higher COX-2/COX-1 selectivity ratio is generally desirable for reducing gastrointestinal side effects.

Compound	COX-1 IC ₅₀ (μM)	COX-2 IC ₅₀ (μM)	Selectivity Index (COX-1/COX-2)
Thiazole Carboxamide 2a	2.65	0.958	2.77
Thiazole Carboxamide 2b	0.239	0.191	1.25
Celecoxib (Standard)	7.21	0.83	8.68

Data is indicative of the performance of the thiazole carboxamide class of compounds.^[2]



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Caption: Inhibition of the xanthine oxidase pathway by thiazole derivatives.

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.

- Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the **2-acetylamino-4-methylthiazole-5-carboxylic acid** derivatives and a standard drug (e.g., Staurosporine, Doxorubicin) for a period of 48 to 72 hours.

- **MTT Addition:** After the incubation period, MTT solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
- **Absorbance Reading:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

- **Enzyme and Substrate Preparation:** Purified COX-1 and COX-2 enzymes are prepared in a suitable buffer. Arachidonic acid is used as the substrate.
- **Compound Incubation:** The thiazole derivatives and a standard inhibitor (e.g., Celecoxib, Indomethacin) are pre-incubated with the respective COX enzymes.
- **Reaction Initiation:** The enzymatic reaction is initiated by the addition of arachidonic acid.
- **Quantification of Prostaglandins:** The amount of prostaglandin produced is quantified, typically using an enzyme immunoassay (EIA) kit.
- **Data Analysis:** The percentage of COX inhibition is calculated for each compound concentration, and the IC₅₀ values for both COX-1 and COX-2 are determined.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase activity.

- **Reagent Preparation:** A reaction mixture is prepared containing phosphate buffer (pH 7.5), xanthine (substrate), and the test compound (thiazole derivative or standard like Allopurinol).

- **Enzyme Addition:** The reaction is initiated by adding xanthine oxidase enzyme solution.
- **Absorbance Measurement:** The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
- **Data Analysis:** The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of the test compound to that of an uninhibited control. The IC₅₀ value is then determined.

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